Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate
Description
Properties
Molecular Formula |
C10H9IN2O2 |
|---|---|
Molecular Weight |
316.09 g/mol |
IUPAC Name |
methyl 3-iodo-2-methylindazole-5-carboxylate |
InChI |
InChI=1S/C10H9IN2O2/c1-13-9(11)7-5-6(10(14)15-2)3-4-8(7)12-13/h3-5H,1-2H3 |
InChI Key |
MQEKYSIQHDVKPI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2C=C(C=CC2=N1)C(=O)OC)I |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Starting from a suitable indazole precursor, often methyl 2H-indazole-5-carboxylate or related derivatives.
- Selective iodination at the 3-position of the indazole ring.
- Methylation at the 2-position nitrogen to form the 2-methyl-2H-indazole structure.
Summary of Experimental Data and Yields
Detailed Reaction Example
-
- Dissolve methyl 2H-indazole-5-carboxylate (1.0 mmol) in 10 mL DMF.
- Add iodine (1.5 mmol) and potassium hydroxide pellets (2.0 mmol).
- Stir at room temperature for 1 hour.
- Quench with aqueous sodium bisulfite.
- Extract with diethyl ether, wash with water and brine.
- Dry organic layer over sodium sulfate and evaporate solvent.
- Obtain methyl 3-iodo-2H-indazole-5-carboxylate as a white solid (yield ~75%).
-
- Dissolve the iodinated product in acetone (10 mL).
- Cool to 0 °C and add KOH (1.0 mmol).
- After 15 minutes, add methyl iodide (1.5 mmol) dropwise.
- Stir at 0 °C for 2 hours.
- Evaporate solvent, dissolve residue in ethyl acetate.
- Wash with water and brine, dry over sodium sulfate.
- Purify by silica gel chromatography (20-30% ethyl acetate in hexane).
- Obtain this compound as a pure compound (yield 65–80%).
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group at the 2-position can be oxidized to form a carboxylic acid or other oxidized derivatives.
Reduction Reactions: The ester group at the 5-position can be reduced to an alcohol or other reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of a base, such as sodium hydride or potassium carbonate, in an appropriate solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Major Products Formed
Substitution Reactions: Products include various substituted indazole derivatives, depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.
Reduction Reactions: Products include alcohols or other reduced forms of the ester group.
Scientific Research Applications
Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer, antiviral, and anti-inflammatory agents.
Chemical Biology: The compound is used in the study of biological pathways and molecular interactions, particularly those involving indazole derivatives.
Material Science: It is employed in the development of novel materials with specific electronic or optical properties.
Pharmaceutical Industry: The compound is used in the synthesis of drug candidates and in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, to exert its biological effects. The iodine atom at the 3-position and the ester group at the 5-position can influence the compound’s binding affinity and specificity for its targets. The exact pathways involved may vary depending on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
The following table summarizes structurally related indazole derivatives, ranked by similarity to the target compound (based on molecular frameworks and substituent patterns):
Key Observations :
- The highest similarity (0.98) is observed with positional isomers (5- vs. 6-carboxylate) and tautomers (1H- vs. 2H-indazole).
- Introduction of a chlorine atom (CAS 1227270-79-2) lowers similarity (0.82) but enhances electrophilicity, which may influence binding in biological systems .
- The phenylmethoxy-substituted analogue (CAS 918440-11-6) exhibits a higher molecular weight (364.18 vs. 302.07) and logP (4.05), indicating increased lipophilicity .
Physicochemical Properties
Analysis :
- The target compound’s high density (1.948 g/cm³) reflects the presence of iodine, a heavy atom.
- The phenylmethoxy derivative’s higher logP (4.05) suggests greater membrane permeability, a critical factor in drug design .
Biological Activity
Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate is an indazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing on diverse research findings.
Chemical Structure and Synthesis
This compound has a molecular formula of C9H8IN2O2. The compound features an iodine atom at the 3-position and a carboxylate group at the 5-position, which are crucial for its biological activity. The synthesis typically involves palladium-catalyzed cross-coupling reactions, often utilizing reagents such as sodium borohydride and copper(I) iodide to enhance yields and efficiency .
Antimicrobial Properties
Research indicates that this compound exhibits potential antimicrobial activity. Studies have shown that indazole derivatives can inhibit various bacterial and fungal strains, suggesting that this compound may possess similar properties. However, comprehensive evaluations are necessary to fully establish its efficacy as an antimicrobial agent .
Anticancer Activity
This compound has been evaluated for its anticancer properties. Preliminary studies demonstrate that it may inhibit cell growth in several cancer cell lines, including HCT-116 (colon cancer) and MDA-MB-231 (breast cancer). The compound's mechanism of action is believed to involve the modulation of specific molecular targets, including kinases critical for cell signaling pathways .
The biological activity of this compound is largely attributed to its interactions with various enzymes and receptors:
- Kinase Inhibition : Indazole derivatives have shown inhibitory effects on kinases involved in cancer progression. The presence of the iodine atom and carboxylate group enhances binding affinity to these targets .
- Cell Signaling Modulation : The compound may alter cellular signaling pathways by inhibiting or activating specific proteins, which can lead to reduced proliferation of cancer cells .
Study 1: Anticancer Efficacy
In a study evaluating the anticancer effects of this compound, researchers conducted MTT assays on HCT-116 and MDA-MB-231 cell lines. The IC50 values indicated significant inhibition of cell growth, suggesting that the compound could serve as a potential therapeutic agent against certain cancers .
Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of indazole derivatives, including this compound. Results demonstrated promising activity against various bacterial strains, highlighting the need for further exploration into its potential as an antimicrobial treatment .
Summary of Findings
Q & A
Basic Research Questions
Q. What are the typical synthetic pathways for Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate?
- Methodological Answer : Synthesis often involves sequential functionalization of the indazole core. For example, iodination at position 3 can be achieved using iodine monochloride (ICl) in acetic acid under controlled reflux (60–80°C), followed by esterification of the carboxylic acid intermediate using methanol and thionyl chloride (SOCl₂). This approach is analogous to methods for methyl indole carboxylates, where regioselectivity is ensured by directing groups like methyl substituents .
Q. Which analytical techniques are essential for structural confirmation?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) to confirm substitution patterns (e.g., iodinated C3 vs. methyl C2) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.
- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. How should researchers handle storage and stability of this compound?
- Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Stability studies on similar indazole esters suggest degradation via hydrolysis; thus, avoid aqueous solvents for long-term storage .
Advanced Research Questions
Q. How can researchers optimize iodination efficiency while preserving the methyl group at position 2?
- Methodological Answer : Use protecting groups (e.g., tert-butoxycarbonyl, Boc) on the indazole nitrogen to prevent demethylation during iodination. Reaction monitoring via TLC or in-situ IR spectroscopy helps track iodine incorporation. Post-reaction, deprotection with trifluoroacetic acid (TFA) yields the desired product .
Q. What strategies resolve contradictions in reported melting points for structurally similar indazole derivatives?
- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to identify phase transitions and compare with literature. Recrystallize the compound from ethanol/water mixtures to isolate the most stable polymorph .
Q. How to design experiments for analyzing regioselectivity in electrophilic substitutions on the indazole ring?
- Methodological Answer : Use computational modeling (DFT calculations) to predict electrophilic attack sites. Validate experimentally by synthesizing derivatives with varying substituents (e.g., electron-withdrawing groups at C5) and comparing reaction outcomes via LC-MS .
Q. What methodologies address low yields in esterification steps during synthesis?
- Methodological Answer : Optimize reaction conditions by:
- Using Dean-Stark traps to remove water in esterification.
- Employing coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst.
- Monitoring reaction progress via FTIR for carbonyl peak (C=O) formation .
Contradiction Analysis
- Synthetic Route Variability : and describe divergent methods for indazole derivatives (e.g., acetic acid reflux vs. chloroacetic acid with sodium acetate). To reconcile, test both conditions on a model compound and compare yields/purity via HPLC .
- Spectral Data Discrepancies : Conflicting NMR shifts may arise from solvent effects or tautomerism. Standardize solvent systems (e.g., DMSO-d6) and report coupling constants (J-values) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
